2-Methoxy-4-(morpholin-4-ylmethyl)phenol
Description
Properties
IUPAC Name |
2-methoxy-4-(morpholin-4-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-12-8-10(2-3-11(12)14)9-13-4-6-16-7-5-13/h2-3,8,14H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPYUEFSYJQQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(morpholin-4-ylmethyl)phenol typically involves the reaction of 2-methoxyphenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants under reflux and using a solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(morpholin-4-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-methoxy-4-(morpholin-4-ylmethyl)phenol exhibit anticancer properties. For instance, derivatives of methoxyphenols have demonstrated the ability to inhibit the proliferation and migration of pancreatic cancer cells. Specifically, studies have shown that such compounds can reduce cell viability by targeting pathways associated with cell cycle regulation and migration .
Antimicrobial Properties
Morpholine derivatives are known for their antimicrobial activities. The structural features of this compound may contribute to its efficacy against various pathogens. The presence of the morpholine ring enhances its interaction with biological membranes, potentially leading to increased permeability and subsequent antimicrobial effects .
Starting Material for Synthesis
This compound serves as an important precursor in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it a valuable building block for synthesizing azo dyes and other phenolic compounds .
| Application Area | Description |
|---|---|
| Anticancer Research | Inhibits cancer cell proliferation and migration; potential drug candidate. |
| Antimicrobial Research | Exhibits activity against bacteria and fungi; enhances membrane permeability. |
| Synthetic Chemistry | Serves as a precursor for dyes and complex organic compounds. |
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer metabolism and inflammation . The morpholine moiety can interact with enzyme active sites, providing a basis for the development of selective inhibitors.
Molecular Interaction Studies
Studies utilizing X-ray crystallography have elucidated the molecular interactions of this compound with various biological targets. Such investigations reveal insights into its binding affinities and the structural requirements for activity .
Case Study 1: Anticancer Efficacy in Pancreatic Cancer
A study investigated the effects of methoxyphenolic compounds on pancreatic cancer cell lines (Panc-1 and SNU-213). Results showed that treatment with these compounds significantly reduced cell viability and inhibited migratory capabilities by downregulating proteins involved in cell adhesion and signaling pathways, such as FAK and AKT .
Case Study 2: Synthesis of Novel Derivatives
Researchers synthesized new derivatives from this compound to explore their potential as therapeutic agents. By modifying the methoxy group or substituting different moieties on the morpholine ring, they aimed to enhance biological activity while maintaining favorable pharmacokinetics .
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(morpholin-4-ylmethyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds and participate in various non-covalent interactions, while the morpholinylmethyl group can enhance the compound’s solubility and binding affinity. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity of phenolic compounds is heavily influenced by substituents at the 4-position. Below is a comparative analysis of key analogs:
| Compound Name | Substituent at 4-Position | Key Structural Feature |
|---|---|---|
| 2-Methoxy-4-(morpholin-4-ylmethyl)phenol | Morpholin-4-ylmethyl | Tertiary amine ring (O and N heteroatoms) |
| Eugenol (2-Methoxy-4-(2-propenyl)phenol) | 2-Propenyl (allyl group) | Unsaturated allyl chain |
| 4-Methoxy-2-thiomorpholin-4-ylmethyl-1-phenol | Thiomorpholin-4-ylmethyl | Sulfur-containing morpholine analog |
| (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol | 3-(4-Methoxyphenyl)propenyl | Conjugated propenyl-methoxyphenyl system |
| 2-Methoxy-4-vinylphenol | Vinyl group | Electron-rich vinyl substituent |
Key Observations :
- Morpholine vs.
- Allyl vs. Morpholinylmethyl: Eugenol’s allyl group () introduces conjugation, enhancing radical scavenging activity, while the morpholinylmethyl group may improve solubility in polar solvents due to its amine functionality.
- Conjugated Systems : The propenyl-methoxyphenyl substituent in ’s compound enables π-π interactions with biological targets like STAT3, a feature absent in morpholine derivatives.
Antiviral Activity
- Eugenol: Exhibits IC₅₀ values of 25.6–16.2 mg/mL against HSV-1 and HSV-2 (). At 150 μg/mL, it inhibits human coronavirus 229E by 18.5% and HSV-2 by 38.5% ().
- Morpholinylmethyl Analogs: No direct data on antiviral activity, but thiomorpholine derivatives () may target viral proteases due to sulfur’s nucleophilic character.
Antioxidant and Radical Scavenging
- Eugenol: Demonstrates potent radical scavenging via ESR spectroscopy, outperforming BHA (butylated hydroxyanisole) (). Its allyl group facilitates electron delocalization.
- Morpholinylmethyl Derivatives: Expected to have moderate radical scavenging due to the electron-donating morpholine group, though steric hindrance may reduce efficacy compared to eugenol.
Anticancer Activity
- (E)-2-Methoxy-4-(3-(4-methoxyphenyl)propenyl)phenol: Suppresses ovarian cancer growth by inhibiting ERK and STAT3 pathways (). The conjugated propenyl system likely enhances binding to kinase domains.
- Morpholinylmethyl Derivatives : Morpholine’s tertiary amine may interact with cellular receptors or enzymes, but specific anticancer mechanisms remain unexplored.
Antimicrobial Activity
- Eugenol and Propenyl Derivatives: Broad-spectrum antimicrobial activity, with 2-methoxy-4-(1-propenyl)phenol identified in nutmeg CuNPs () and marigold effluent ().
- Morpholinylmethyl Phenols: Thiomorpholine analogs () may exhibit enhanced activity against Gram-negative bacteria due to improved membrane penetration.
Physicochemical Properties
- Solubility: Morpholine derivatives are more water-soluble than eugenol (logP ~2.1) due to polar amine groups. Thiomorpholine analogs may have intermediate solubility.
- Thermal Stability: Phenolic compounds with morpholine substituents decompose at higher temperatures (>300°C) compared to allyl or vinyl derivatives, as seen in pyrolysis studies ().
Q & A
Basic: What synthetic strategies are employed to introduce the morpholin-4-ylmethyl group into phenolic derivatives?
Methodological Answer:
The morpholin-4-ylmethyl group is typically introduced via nucleophilic substitution or alkylation reactions. For example, 4-(chloromethyl)-2-methoxyphenol can react with morpholine under basic conditions (e.g., K₂CO₃ or NaH) to form the target compound. Solvent choice (e.g., DMF, THF) and temperature (40–80°C) are critical for optimizing yield. Purification often involves column chromatography with ethyl acetate/hexane gradients .
Advanced: How can reaction conditions be optimized to minimize byproducts during the synthesis of 2-Methoxy-4-(morpholin-4-ylmethyl)phenol?
Methodological Answer:
Use design of experiments (DoE) to systematically vary parameters:
- Solvent polarity : Higher polarity solvents (e.g., DMF) improve nucleophilicity but may increase side reactions.
- Base strength : Weak bases (e.g., K₂CO₃) reduce undesired elimination.
- Temperature : Moderate heating (60–70°C) balances reaction rate and selectivity.
Monitor progress via TLC or HPLC, and characterize intermediates using H NMR to confirm regioselectivity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : H NMR identifies aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and morpholine protons (δ 2.5–3.5 ppm). C NMR confirms carbonyl absence and morpholine connectivity.
- IR : Stretching vibrations for O-H (3200–3600 cm⁻¹) and C-O (1250 cm⁻¹).
- Mass Spectrometry : ESI-MS or GC-MS detects molecular ion peaks (M⁺) and fragmentation patterns .
Advanced: How can computational methods predict the reactivity of this compound in biological systems?
Methodological Answer:
- DFT Calculations : Optimize geometry using Gaussian 09 to determine frontier molecular orbitals (FMOs), predicting electron-rich sites for oxidation or nucleophilic attack.
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding between the phenol group and active-site residues.
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Basic: How do researchers evaluate the stability of this compound under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-Vis), and pH extremes (2–12).
- Analytical Monitoring : Use HPLC with a C18 column (acetonitrile/water mobile phase) to track degradation products.
- Kinetic Analysis : Calculate degradation rate constants () and shelf life using Arrhenius equations .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., ascorbic acid for antioxidant assays).
- Purity Verification : Characterize batches via HPLC (>95% purity) to exclude impurities as confounding factors.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Basic: How is X-ray crystallography applied to determine the crystal structure of this compound?
Methodological Answer:
- Crystallization : Use vapor diffusion with solvents like ethanol or DCM/hexane.
- Data Collection : Collect diffraction data on a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Use SHELXL for structure solution, refining parameters (R-factor < 5%) and validating via CIF checks .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Methodological Answer:
- Substituent Variation : Replace the methoxy group with halogens or alkyl chains to alter lipophilicity.
- Biological Testing : Screen derivatives for antimicrobial activity (e.g., MIC assays against E. coli and S. aureus).
- QSAR Modeling : Corrogate substituent effects with bioactivity using partial least squares (PLS) regression .
Basic: What analytical techniques quantify this compound in complex matrices?
Methodological Answer:
- GC-MS : Derivatize with BSTFA to improve volatility. Use selected ion monitoring (SIM) for quantification.
- HPLC-UV : Employ a reverse-phase column (λ = 280 nm) with external calibration.
- Validation : Assess linearity (R² > 0.99), LOD (0.1 µg/mL), and recovery (>90%) .
Advanced: How do researchers investigate the compound's mechanism of action in antioxidant assays?
Methodological Answer:
- DPPH Assay : Measure radical scavenging at 517 nm; compare IC₅₀ values with Trolox.
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays.
- Computational Confirmation : Calculate bond dissociation enthalpy (BDE) of the phenolic O-H group via DFT to predict antioxidant capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
